7-(Chloromethyl)-3-cyclopropyl-1,5-naphthyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Chloromethyl)-3-cyclopropyl-1,5-naphthyridin-2(1H)-one is a synthetic organic compound belonging to the naphthyridine family This compound is characterized by a chloromethyl group attached to the seventh position of the naphthyridine ring and a cyclopropyl group at the third position
Preparation Methods
The synthesis of 7-(Chloromethyl)-3-cyclopropyl-1,5-naphthyridin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via cyclopropanation reactions, often using reagents like diazomethane or cyclopropylcarbinol.
Industrial production methods may involve optimization of these steps to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
7-(Chloromethyl)-3-cyclopropyl-1,5-naphthyridin-2(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the naphthyridine ring or the substituents.
Cyclization Reactions: The presence of reactive groups allows for cyclization reactions, forming complex ring structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
7-(Chloromethyl)-3-cyclopropyl-1,5-naphthyridin-2(1H)-one has found applications in various scientific research fields:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 7-(Chloromethyl)-3-cyclopropyl-1,5-naphthyridin-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. Pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar compounds to 7-(Chloromethyl)-3-cyclopropyl-1,5-naphthyridin-2(1H)-one include other naphthyridine derivatives with different substituents. For example:
7-(Bromomethyl)-3-cyclopropyl-1,5-naphthyridin-2(1H)-one: Similar structure but with a bromomethyl group instead of chloromethyl.
7-(Chloromethyl)-3-ethyl-1,5-naphthyridin-2(1H)-one: Similar structure but with an ethyl group instead of cyclopropyl.
Properties
Molecular Formula |
C12H11ClN2O |
---|---|
Molecular Weight |
234.68 g/mol |
IUPAC Name |
7-(chloromethyl)-3-cyclopropyl-1H-1,5-naphthyridin-2-one |
InChI |
InChI=1S/C12H11ClN2O/c13-5-7-3-11-10(14-6-7)4-9(8-1-2-8)12(16)15-11/h3-4,6,8H,1-2,5H2,(H,15,16) |
InChI Key |
RLTLPNBTKDLHMM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC3=C(C=C(C=N3)CCl)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.